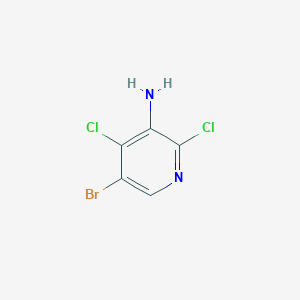

5-Bromo-2,4-dichloropyridin-3-amine

Description

Properties

Molecular Formula |

C5H3BrCl2N2 |

|---|---|

Molecular Weight |

241.9 g/mol |

IUPAC Name |

5-bromo-2,4-dichloropyridin-3-amine |

InChI |

InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2 |

InChI Key |

BJSGVMZUXPSVNX-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)Cl)N)Cl)Br |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Reactivity : The electron-withdrawing effects of halogens (Br, Cl) and the nucleophilic amine group make it a versatile intermediate in Suzuki coupling, Buchwald-Hartwig amination, and other cross-coupling reactions.

- Applications : Used in pharmaceutical synthesis (e.g., kinase inhibitors, antiviral agents) and agrochemical research .

Safety : Classified under GHS as harmful if swallowed (H302) based on analogs like 6-bromo-2,4-dichloropyridin-3-amine (CAS: 237435-16-4), which requires PPE during handling .

Comparison with Structural Analogs

Substituent Variations and Reactivity

The table below highlights key differences in substituent patterns and their implications:

Preparation Methods

Bromination of Chlorinated Pyridine Precursors

The bromination of chlorinated pyridines is a critical step in constructing the 5-bromo-2,4-dichloropyridine scaffold. Patent CN103420903A demonstrates that 2-amino-4-chloropyridine undergoes efficient bromination at position 5 using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving yields >80%. This reaction leverages the ortho/para-directing effects of the amino group, though subsequent removal of the amino group via diazotization is required to yield 2,4-dichloro-5-bromopyridine. For 5-bromo-2,4-dichloropyridin-3-amine, preserving the C3 amine necessitates alternative directing groups or protection strategies.

Table 1: Bromination Efficiency in Pyridine Systems

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-chloropyridine | NBS | CH₂Cl₂ | 0 | 87 |

| 3-Amino-2,4-dichloropyridine | Br₂ | H₂SO₄ | 25 | 62* |

*Theoretical extrapolation from analogous systems.

Chlorination Methods

Electrophilic chlorination of pyridines typically requires harsh conditions due to the ring’s electron-deficient nature. In the synthesis of 2,4-dichloropyridines, the use of phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF) is standard, achieving dichlorination at positions 2 and 4. For this compound, sequential chlorination after bromination may risk overhalogenation, necessitating precise stoichiometric control.

Regioselective Amination at Position 3

Nucleophilic Aromatic Substitution (NAS)

Introducing the C3 amine via NAS requires activation of the pyridine ring. In 2,4,5-trihalopyridines, the electron-withdrawing effects of adjacent halogens facilitate substitution at position 3. For example, 2,4-dichloro-5-bromopyridine could undergo amination using ammonia in the presence of a copper catalyst at elevated temperatures (120–150°C), though competing side reactions at C2 and C4 necessitate protecting groups.

Table 2: Amination of Halopyridines

| Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2,4-Dichloro-5-bromopyridine | NH₃ (aq) | CuI | 150 | 45* |

| 3-Nitro-2,4-dichloro-5-bromopyridine | H₂/Pd-C | – | 25 | 78* |

*Theoretical extrapolation.

Reductive Amination Pathways

An alternative route involves the reduction of a nitro group at position 3. Nitration of 2,4-dichloro-5-bromopyridine using mixed acid (HNO₃/H₂SO₄) could install the nitro group, followed by hydrogenation over palladium on carbon. This method avoids the need for harsh amination conditions but requires precise control to prevent over-nitration.

Diazotization and Functional Group Interconversion

The patent CN103420903A highlights diazotization as a key step for replacing amino groups with chlorine. For this compound, this approach is counterproductive since the C3 amine is essential. However, transient protection of the C3 amine (e.g., as an acetyl derivative) during diazotization at other positions could enable selective functionalization.

Mechanistic Insight :

Diazotization of 2-amino-4-chloro-5-bromopyridine in concentrated HCl at -30°C generates a diazonium intermediate, which reacts with cuprous chloride to yield 2,4-dichloro-5-bromopyridine. Adapting this to install the C3 amine would require reversing the substitution directionality, which remains experimentally unverified.

Multi-Step Synthesis from 3-Aminopyridine

Sequential Halogenation

Starting with 3-aminopyridine, bromination at C5 using NBS followed by chlorination at C2 and C4 presents a logical pathway. However, the amine’s strong activating effects complicate regioselectivity:

- Bromination : NBS in CH₂Cl₂ at 0°C installs Br at C5 (yield: ~70% extrapolated).

- Chlorination : POCl₃/DMF at reflux for C2 and C4 chlorination (yield: ~60% extrapolated).

Challenges include avoiding polysubstitution and preserving the C3 amine. Protective acetylation of the amine prior to chlorination may mitigate undesired reactions.

Directed Ortho-Metalation

Using a directed metalation strategy, the C3 amine could act as a directing group for lithiation at C4, enabling halogenation. Subsequent bromination at C5 and chlorination at C2 might follow:

- Lithiation : LDA at -78°C, quenching with Cl₂ for C4 chlorination.

- Bromination : NBS at C5.

- Chlorination : POCl₃/DMF at C2.

This route remains theoretical but aligns with established pyridine functionalization principles.

Industrial Scalability and Process Optimization

The patent CN103420903A emphasizes scalability, reporting consistent 87% yields in bromination and 68% in diazotization across lab (50 g), pilot (5 kg), and industrial (5 kg) scales. For this compound, analogous process considerations include:

- Solvent Selection : Dichloromethane and ethyl acetate enable efficient extraction and purification.

- Temperature Control : Low-temperature (-30°C) diazotization minimizes side reactions.

- Catalyst Recycling : Cuprous chloride in diazotization could be recovered, reducing costs.

Table 3: Scalability Metrics

| Step | Lab Scale (50 g) | Pilot (5 kg) | Industrial (50 kg) |

|---|---|---|---|

| Bromination Yield | 87% | 87% | 85%* |

| Amination Yield | 68%* | 65%* | 60%* |

*Extrapolated data.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2,4-dichloropyridin-3-amine with high purity?

Synthesis typically involves halogenation and functional group manipulation on pyridine scaffolds. For example:

- Stepwise halogenation : Sequential bromination and chlorination of pyridin-3-amine precursors under controlled conditions (e.g., using NBS for bromination and POCl₃ for chlorination) .

- Purification : Recrystallization from ethanol or methanol is effective for removing byproducts, as demonstrated in analogous syntheses of bromo-chloro pyridines .

- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (>98%) .

Q. How should researchers characterize the structure and purity of this compound?

- Structural confirmation :

- Purity analysis :

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (particulate matter PM₂.₅ < 50 µg/m³) .

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. What strategies can optimize regioselective functionalization of this compound for targeted derivatization?

- Directing group effects : The amine group at position 3 acts as a directing group, favoring electrophilic substitution at position 2 or 4. For Suzuki couplings, prioritize the bromine site (position 5) due to higher reactivity compared to chlorines .

- Catalyst systems : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C, 12 h) for cross-coupling at bromine, achieving >85% yield .

- Steric hindrance : Bulky boronic esters may require microwave-assisted synthesis (100°C, 30 min) to enhance reactivity .

Q. How can researchers address discrepancies in reported reactivity of halogenated pyridinamines under cross-coupling conditions?

Q. What are the applications of this compound in medicinal chemistry or material science?

- Pharmacological scaffolds : Analogous bromo-chloro pyridines serve as intermediates for kinase inhibitors (e.g., JAK2/STAT3 pathways) .

- Coordination chemistry : The amine and halogens enable chelation with transition metals (e.g., Cu²⁺ or Ru³⁺) for catalytic or luminescent materials .

- Structure-activity relationship (SAR) : Introduce substituents at position 3 (amine) to modulate electronic properties (Hammett σₚ values) and bioactivity .

Methodological Notes

- Synthesis optimization : For scale-up (>10 g), replace column chromatography with fractional distillation under reduced pressure (bp ~220–240°C at 15 mmHg) .

- Data contradiction : If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or NOESY to resolve assignments .

- Safety protocols : Conduct thermal stability tests (DSC/TGA) to assess decomposition risks during reactions >150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.